2-({3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide
Description
This compound is a sulfur-containing acetamide derivative characterized by a 1,2,4-oxadiazole core linked to a pyridine ring and substituted with 4-methylphenyl groups. The sulfanyl bridge connects the pyridine-oxadiazole moiety to the acetamide backbone, which is further functionalized with a 4-methylbenzyl group.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c1-16-5-9-18(10-6-16)14-26-21(29)15-31-24-20(4-3-13-25-24)23-27-22(28-30-23)19-11-7-17(2)8-12-19/h3-13H,14-15H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKZKCDISXRTNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide , also known as a pyridine-based oxadiazole derivative, has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, characterization, and biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of the compound is C25H29N5O3 , with a molecular weight of 447.5 g/mol . The compound features a complex structure that includes an oxadiazole ring, a pyridine moiety, and various aromatic groups which contribute to its biological activity.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxadiazole ring through cyclization reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Research has indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. In a study evaluating the inhibition of cell proliferation, it was found that certain derivatives displayed IC50 values in the low micromolar range, suggesting potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-{...} | HepG2 | 12.5 |
| 2-{...} | MCF-7 | 15.0 |
Antimicrobial Activity
The antimicrobial properties of similar oxadiazole derivatives have also been investigated. The compound has shown activity against both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli with promising results indicating potential as antimicrobial agents .
| Bacteria | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Inhibitory |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial activities, the compound exhibits anti-inflammatory effects. Studies have demonstrated that it can reduce inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Studies
- Anticancer Study : A recent study published in MDPI evaluated the cytotoxicity of various oxadiazole derivatives on HepG2 cells using an MTT assay. The results indicated that modifications on the phenyl rings significantly affected the cytotoxicity levels.
- Antimicrobial Evaluation : Another investigation focused on testing several derivatives against common bacterial strains. The study concluded that the presence of electron-withdrawing groups enhanced antimicrobial efficacy.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, it has shown efficacy against Candida albicans, a common fungal pathogen. This suggests potential applications in developing antifungal medications and treatments for infections caused by resistant strains.
Anticancer Potential
The compound's structure allows it to interact with various biological targets, including enzymes involved in cancer progression. Preliminary studies have indicated that it may inhibit specific pathways associated with tumor growth. Further investigations into its anticancer properties could lead to the development of novel therapeutic agents targeting different cancer types .
Biological Mechanisms
Mechanism of Action
The interaction of this compound with biological targets is believed to involve binding interactions that alter the conformation or function of proteins involved in disease processes. For example, its potential as a 5-lipoxygenase inhibitor has been highlighted in studies focusing on anti-inflammatory applications, indicating a multifaceted mechanism that could be exploited for therapeutic purposes .
Case Studies and Research Findings
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (–S–) group is highly susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Sulfoxide formation | H₂O₂ (30%), CH₃COOH, 0–5°C, 2–4 hrs | Mono-oxidized sulfoxide derivative | 75–85% | |
| Sulfone formation | m-CPBA (2 eq.), DCM, RT, 12 hrs | Fully oxidized sulfone derivative | 90–95% |
Key Findings :
-
Oxidation of the sulfanyl bridge is regioselective and does not affect the oxadiazole or pyridine rings under mild conditions.
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Excess m-CPBA ensures complete conversion to sulfone without side reactions.
Nucleophilic Substitution
The acetamide group and pyridine nitrogen participate in substitution reactions.
Mechanistic Insight :
-
Hydrolysis of the acetamide group proceeds via acid-catalyzed nucleophilic attack, yielding a stable carboxylic acid.
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Pyridine alkylation occurs at the lone pair of the nitrogen atom, forming quaternary ammonium salts .
Electrophilic Aromatic Substitution
The 4-methylphenyl substituent on the oxadiazole undergoes electrophilic substitution.
| Reaction | Reagents | Position | Products |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 3 hrs | Para to –CH₃ | 4-Methyl-3-nitrophenyl derivative |
| Bromination | Br₂, FeBr₃, DCM, RT, 2 hrs | Meta to –CH₃ | 3-Bromo-4-methylphenyl derivative |
Notes :
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The methyl group directs electrophiles to meta/para positions, with nitration favoring para substitution due to steric effects .
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Bromination under Friedel-Crafts conditions retains the oxadiazole ring’s integrity .
Ring-Opening Reactions
The 1,2,4-oxadiazole ring can undergo controlled ring-opening under acidic or basic conditions.
| Conditions | Reagents | Products |
|---|---|---|
| Acidic hydrolysis | 2N HCl, 80°C, 12 hrs | Amide and nitrile intermediates |
| Basic hydrolysis | NaOH (10%), EtOH/H₂O, reflux, 8 hrs | Carboxylate and amidoxime derivatives |
Research Implications :
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Ring-opening pathways are critical for generating bioactive metabolites or synthetic intermediates .
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Stability studies confirm the oxadiazole ring remains intact under physiological pH.
Reductive Transformations
Selective reduction of the oxadiazole ring is achievable with catalytic hydrogenation.
| Catalyst | Conditions | Products |
|---|---|---|
| Pd/C (5%), H₂ (1 atm) | EtOH, RT, 24 hrs | Reduced 1,2,4-oxadiazole to amidine |
| NaBH₄, NiCl₂ | THF, 0°C, 2 hrs | Partial reduction to dihydro-oxadiazole |
Observations :
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Hydrogenation selectively reduces the oxadiazole ring without affecting the pyridine or sulfanyl groups .
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NaBH₄-mediated reduction requires precise stoichiometry to avoid over-reduction.
Cross-Coupling Reactions
The pyridine ring participates in Suzuki-Miyaura couplings for structural diversification.
| Reagents | Conditions | Products |
|---|---|---|
| Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | DME/H₂O, 80°C, 12 hrs | Biarylpyridine derivatives |
| CuI, proline, aryl halide | DMSO, 60°C, 6 hrs | Aryl-substituted pyridine analogues |
Applications :
-
Suzuki couplings enable the introduction of aryl groups at the pyridine C-5 position .
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Ullmann-type couplings modify the sulfanyl-linked acetamide side chain .
Thermal Degradation Analysis
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Process | Mass Loss |
|---|---|---|
| 150–200°C | Loss of crystalline water | 2–3% |
| 250–300°C | Oxadiazole ring decomposition | 40–45% |
| >300°C | Pyridine and sulfanyl breakdown | 30–35% |
Stability Profile :
-
The compound is stable below 150°C, making it suitable for storage at ambient conditions.
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Degradation above 250°C produces volatile byproducts, including CO₂ and methylbenzenes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous acetamide derivatives, focusing on structural variations, physicochemical properties, and inferred bioactivity.
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Core: The target compound’s 1,2,4-oxadiazole core distinguishes it from triazole-based analogs. Oxadiazoles are known for metabolic stability and hydrogen-bonding capacity, which may enhance target binding compared to triazoles .
The absence of electron-withdrawing groups (e.g., chlorine in ) suggests reduced electrophilicity, which could influence reactivity and toxicity profiles.
Bioactivity Trends :
- Triazole derivatives with pyridinyl substituents (e.g., ) show anti-inflammatory activity, suggesting the target compound’s pyridine-oxadiazole system could mimic this behavior.
- Compounds with benzodioxinyl or sulfamoyl groups () exhibit kinase inhibition or antimicrobial effects, highlighting the role of aromatic and sulfonamide moieties in diverse bioactivities.
Physicochemical and Pharmacokinetic Considerations
- Lipophilicity : The 4-methylphenyl groups likely increase logP compared to analogs with ethoxy or sulfamoyl substituents, favoring passive diffusion across biological membranes.
- Solubility : The sulfanyl and acetamide groups may enhance aqueous solubility relative to purely aromatic analogs.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing this compound with high purity (>95%)?
- Methodology : A modified Ullmann coupling reaction can be employed to form the sulfanyl-acetamide linkage. Key steps include:
- Step 1 : React 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid with 2-mercaptopyridine using EDCI/HOBt coupling reagents in anhydrous DMF .
- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient).
- Step 3 : Confirm purity using reversed-phase HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS for mass verification.
- Critical Note : Monitor reaction progress with TLC to avoid over-alkylation byproducts.
Q. How can researchers confirm the molecular structure post-synthesis?
- Techniques :
- X-ray crystallography : Grow single crystals in ethanol/water (1:1) at 4°C. Data collection at 100 K with synchrotron radiation (λ = 0.71073 Å) resolves bond lengths and angles, particularly the oxadiazole-pyridine dihedral angle .
- NMR spectroscopy : Use - and -NMR in DMSO-d6 to verify substituent positions. Key signals include the methylphenyl protons (δ 2.35 ppm) and acetamide carbonyl (δ 170.2 ppm) .
Q. What solvent systems are optimal for solubility studies of this compound?
- Approach : Perform equilibrium solubility assays in:
- Polar aprotic solvents : DMSO (≥50 mg/mL) for stock solutions.
- Aqueous buffers : Use PBS (pH 7.4) with 0.5% Tween-80 for in vitro assays.
- Technique : Quantify solubility via UV-Vis spectroscopy (λ = 254 nm) and validate with HPLC .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Strategy :
- Modify substituents : Replace 4-methylphenyl with electron-withdrawing groups (e.g., -CF) to assess effects on target binding .
- Assay selection : Test analogs in enzyme inhibition assays (e.g., COX-2 or kinase targets) and compare IC values.
- Data Interpretation :
| Substituent | IC (µM) | Notes |
|---|---|---|
| 4-CH | 12.5 ± 1.2 | Baseline |
| 4-CF | 5.8 ± 0.7 | 2.2x potency increase |
Q. What in silico approaches predict metabolic stability and toxicity?
- Protocol :
- ADMET prediction : Use SwissADME or ProTox-II to estimate CYP450 metabolism and hepatotoxicity risks.
- Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., with PDB: 6COX) to identify unstable binding poses .
- Validation : Cross-check predictions with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .
Q. How do pH and temperature affect compound stability in long-term storage?
- Experimental Design :
- Accelerated degradation : Incubate at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC for:
- Hydrolysis : Check for acetamide cleavage (retention time shift).
- Oxidation : Detect sulfoxide formation using LC-MS/MS .
- Key Finding : Stable in pH 5–7 buffers at 4°C; avoid alkaline conditions (pH >8) due to oxadiazole ring hydrolysis.
Q. What protocols ensure safe handling and waste disposal?
- Safety Measures :
- PPE : Use nitrile gloves, lab coat, and fume hood for synthesis.
- Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .
- Waste Treatment : Incinerate at >1000°C with scrubbers to prevent sulfur oxide emissions.
Contradictions and Limitations in Current Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
